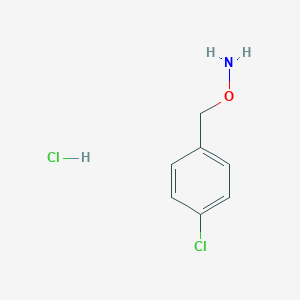

O-(4-Chlorobenzyl)hydroxylamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

O-[(4-chlorophenyl)methyl]hydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO.ClH/c8-7-3-1-6(2-4-7)5-10-9;/h1-4H,5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIFDVZZLHVXUHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CON)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10959772 | |

| Record name | O-[(4-Chlorophenyl)methyl]hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10959772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38936-60-6 | |

| Record name | Hydroxylamine, O-[(4-chlorophenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38936-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxylamine, O-(p-chlorobenzyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038936606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-[(4-Chlorophenyl)methyl]hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10959772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of O-(4-Chlorobenzyl)hydroxylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of O-(4-Chlorobenzyl)hydroxylamine hydrochloride (CAS No: 38936-60-6). The information is compiled for use by professionals in research and development.

Chemical Identity and Structure

This compound is a hydroxylamine derivative containing a 4-chlorobenzyl group. The hydrochloride salt form enhances its stability and handling properties.

-

IUPAC Name: O-[(4-chlorophenyl)methyl]hydroxylamine;hydrochloride

-

Chemical Structure:

Quantitative Physical Properties

The following table summarizes the key physical and chemical properties of this compound. Due to limited publicly available experimental data, some values are not available and are indicated as such.

| Property | Value | Source(s) |

| Molecular Weight | 194.06 g/mol | [3][4] |

| Appearance | Solid, Off-white powder (presumed) | [1][4] |

| Purity (Typical) | ≥ 98% | [3][4][5] |

| Melting Point | Not Available | |

| Boiling Point | Not Available (likely decomposes) | |

| Solubility | Not Available | |

| Density | Not Available |

Note: The appearance is inferred from the isomeric compound O-(2-Chlorobenzyl)hydroxylamine hydrochloride.[4]

Experimental Protocols for Physical Property Determination

Detailed experimental data for this compound is not widely published. However, standard methodologies can be applied to determine its physical properties.

The melting point of a crystalline solid is a critical indicator of purity.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is raised at a rapid rate initially (e.g., 10-20 °C/min) to approach the approximate melting range.

-

The heating rate is then slowed to 1-2 °C/min when the temperature is within 20 °C of the expected melting point.

-

The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.

-

-

Purity Indication: A sharp melting range (typically < 2 °C) indicates high purity, while a broad or depressed melting range suggests the presence of impurities.

Determining the solubility in various solvents is crucial for applications in drug development and organic synthesis.

Methodology: pH-Metric Titration for Ionizable Compounds This method is particularly suitable for determining the aqueous solubility of acidic or basic compounds like amine hydrochlorides.[6]

-

Preparation: A suspension of the compound in deionized water is prepared, ensuring excess solid is present to create a saturated solution.

-

Equilibration: The suspension is stirred at a constant temperature until equilibrium is reached (i.e., the pH of the solution stabilizes).

-

Titration: A standardized solution of a strong base (e.g., NaOH) is added in known aliquots.

-

Measurement: The pH of the solution is measured after each addition of the titrant.

-

Data Analysis: The solubility is determined by analyzing the change in pH as a function of the added titrant volume. The point at which the pH slope changes significantly can be used to calculate the intrinsic solubility of the unionized species.

Methodology: Visual Saturated Shake-Flask Method

-

Sample Preparation: An excess amount of the compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear supernatant is carefully removed and the concentration of the dissolved compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the physical and chemical characterization of a reference standard like this compound.

Caption: Workflow for the physical characterization of a chemical substance.

References

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. Hydroxylamine, O-((4-chlorophenyl)methyl)-, hydrochloride (1:1) | C7H9Cl2NO | CID 217573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. appretech.com [appretech.com]

- 4. chemimpex.com [chemimpex.com]

- 5. calpaclab.com [calpaclab.com]

- 6. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

In-Depth Technical Guide: O-(4-Chlorobenzyl)hydroxylamine Hydrochloride

CAS Number: 38936-60-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(4-Chlorobenzyl)hydroxylamine hydrochloride is a hydroxylamine derivative of significant interest in synthetic organic chemistry and drug discovery. Its chemical structure, featuring a 4-chlorobenzyl group attached to a hydroxylamine moiety, makes it a versatile reagent, primarily for the formation of oximes from aldehydes and ketones. Oximes are crucial intermediates in the synthesis of a wide array of biologically active molecules, including kinase inhibitors and other therapeutic agents. This guide provides a comprehensive overview of the technical data, experimental applications, and synthetic utility of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. While experimentally determined data for this specific salt is limited in publicly available literature, computed values and data for the parent hydroxylamine hydrochloride provide valuable context.

| Property | Value | Source |

| Molecular Formula | C₇H₉Cl₂NO | [PubChem][1] |

| Molecular Weight | 194.06 g/mol | [PubChem][1] |

| Appearance | White to off-white crystalline solid | [Generic] |

| Melting Point | No specific data available; Hydroxylamine hydrochloride decomposes around 152-157 °C | [Generic] |

| Boiling Point | No specific data available | |

| Solubility | Soluble in water, ethanol, and methanol. Insoluble in diethyl ether. | [Generic] |

| pKa | No specific data available |

Note: "Generic" indicates that the data is based on general knowledge of similar compounds or the parent compound, as specific experimental data for this compound was not found in the searched literature.

Synthesis and Reactivity

This compound is primarily utilized as a reagent for the conversion of carbonyl compounds (aldehydes and ketones) into their corresponding oximes. This reaction is a cornerstone of medicinal chemistry for several reasons:

-

Introduction of a Linker: The oxime functional group can serve as a stable linker in the design of bioconjugates and drug-linker constructs.

-

Modification of Pharmacokinetics: The conversion of a carbonyl group to an oxime can alter the polarity and metabolic stability of a molecule, thereby modifying its pharmacokinetic profile.

-

Bioisosteric Replacement: In drug design, an oxime ether can act as a bioisostere for other functional groups, helping to probe structure-activity relationships (SAR).

The general reaction mechanism involves the nucleophilic attack of the nitrogen atom of the hydroxylamine on the electrophilic carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime.

Experimental Protocol: General Procedure for Oxime Formation

The following is a representative protocol for the synthesis of an oxime using a hydroxylamine hydrochloride derivative, which can be adapted for this compound.

Materials:

-

Aldehyde or ketone (1.0 eq)

-

This compound (1.1 - 1.2 eq)

-

Base (e.g., pyridine, sodium acetate, or triethylamine) (1.1 - 1.5 eq)

-

Solvent (e.g., ethanol, methanol, or a mixture of water and a co-solvent)

Procedure:

-

Dissolve the aldehyde or ketone in the chosen solvent in a round-bottom flask.

-

Add this compound to the solution.

-

Add the base to the reaction mixture. The base neutralizes the hydrochloride salt, liberating the free hydroxylamine for reaction.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and add water to precipitate the crude oxime product.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

If necessary, purify the crude product by recrystallization or column chromatography on silica gel.

Applications in Drug Discovery and Development

The utility of this compound extends to the synthesis of various classes of therapeutic agents. Its role as a building block for creating oxime ethers is particularly valuable in the development of kinase inhibitors.

Case Study: Synthesis of Potential Kinase Inhibitors

While a specific signaling pathway directly modulated by a compound synthesized using this compound is not explicitly detailed in the available search results, we can extrapolate its application in the synthesis of kinase inhibitors, such as those targeting Glycogen Synthase Kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase implicated in numerous diseases, including metabolic disorders and neurodegenerative diseases.

The synthesis of certain GSK-3 inhibitors involves the modification of a core scaffold, which may contain a carbonyl group. This compound can be used to introduce a 4-chlorobenzyloxyimino group, which can influence the compound's binding affinity and selectivity for the target kinase.

The following diagrams illustrate the general role of GSK-3 in a signaling pathway and a hypothetical workflow for the synthesis of a potential inhibitor.

Caption: Simplified Wnt/β-catenin signaling pathway showing the role of GSK-3.

Caption: General workflow for synthesizing a potential kinase inhibitor.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area.

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.

-

Precautionary Measures: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Do not eat, drink, or smoke when using this product.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable reagent for the synthesis of oximes, which are important intermediates in drug discovery and development. Its application in the creation of potential therapeutic agents, including kinase inhibitors, highlights its significance for researchers and scientists in the pharmaceutical industry. Proper understanding of its properties, reactivity, and handling is crucial for its effective and safe utilization in the laboratory. Further research into the biological activities of compounds derived from this reagent will likely continue to expand its role in medicinal chemistry.

References

O-(4-Chlorobenzyl)hydroxylamine hydrochloride molecular weight

An In-depth Technical Guide to O-(4-Chlorobenzyl)hydroxylamine Hydrochloride

This technical guide provides a comprehensive overview of this compound, a chemical compound utilized by researchers, scientists, and drug development professionals. This document details its physicochemical properties, synthesis, and applications, with a focus on its role as a synthetic intermediate.

Core Compound Properties

This compound is a substituted hydroxylamine derivative. Its key quantitative data are summarized in the table below, providing a clear reference for laboratory use.

| Property | Value | Citations |

| Molecular Weight | 194.06 g/mol | [1][2] |

| Molecular Formula | C₇H₉Cl₂NO | [1][2] |

| CAS Number | 38936-60-6 | [1][2] |

| Appearance | White crystalline solid | [3][4] |

| Melting Point | Data not available for this specific isomer. For comparison, hydroxylamine hydrochloride melts at approximately 152-157 °C with decomposition. | [3][4][5][6] |

| Solubility | No specific data for this isomer. Hydroxylamine hydrochloride is highly soluble in water and soluble in alcohols like ethanol and methanol. | [5] |

Synthesis and Experimental Protocols

General Synthesis Protocol for O-Arylmethyl-Hydroxylamine Hydrochlorides

This protocol is adapted from methodologies described for similar compounds and should be optimized for this compound.

Materials:

-

Hydroxylamine hydrochloride

-

Sodium or potassium hydroxide

-

4-Chlorobenzyl chloride

-

A suitable solvent (e.g., methanol, ethanol, or a biphasic system)

-

Hydrochloric acid

Procedure:

-

Preparation of Hydroxylamine Free Base (in situ): A solution of hydroxylamine hydrochloride in a suitable solvent is treated with a base, such as sodium hydroxide, typically at a low temperature (0-10 °C) to generate the free hydroxylamine in the reaction mixture.

-

Alkylation: 4-Chlorobenzyl chloride is added to the reaction mixture. The reaction is stirred, and the temperature is maintained, often for several hours, to allow for the O-alkylation to proceed.

-

Workup and Extraction: After the reaction is complete, the mixture is typically acidified with hydrochloric acid. The product, now in its hydrochloride salt form, may precipitate or be extracted into an aqueous layer. An organic solvent can be used to wash away unreacted starting materials and byproducts.

-

Isolation and Purification: The aqueous solution containing the product is concentrated to induce crystallization. The resulting solid is collected by filtration, washed with a cold solvent, and dried to yield this compound. Recrystallization from a suitable solvent system can be performed for further purification.

The following diagram illustrates a generalized workflow for the synthesis of this compound.

Caption: A generalized workflow for the synthesis of this compound.

Applications in Research and Development

This compound is primarily used as a reagent in organic synthesis. Its utility is found in the construction of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

-

Pharmaceutical Synthesis: This compound serves as a building block in the development of novel therapeutic agents. Substituted hydroxylamines are key intermediates in the synthesis of various pharmaceuticals, including potential antihypertensive and anti-inflammatory drugs.[7]

-

Organic Synthesis: It is a versatile reagent for creating complex molecules. The hydroxylamine moiety can undergo a variety of reactions, making it a valuable tool for synthetic chemists.[7]

Biological Activity and Signaling Pathways

Currently, there is no direct evidence in the scientific literature to suggest that this compound has a specific biological activity or is directly involved in cellular signaling pathways. Its primary role is that of a synthetic intermediate, used to create other molecules that may have biological activity. Researchers in drug discovery may use this compound to synthesize a library of derivatives that are then screened for their effects on various biological targets and signaling cascades.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled.[8] It is essential to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

- 1. Hydroxylamine, O-((4-chlorophenyl)methyl)-, hydrochloride (1:1) | C7H9Cl2NO | CID 217573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. appretech.com [appretech.com]

- 3. HYDROXYLAMINE HYDROCHLORIDE [training.itcilo.org]

- 4. Page loading... [wap.guidechem.com]

- 5. hydroxylammonium chloride [chemister.ru]

- 6. Hydroxylammonium chloride - Wikipedia [en.wikipedia.org]

- 7. chemimpex.com [chemimpex.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide on the Synthesis and Characterization of O-(4-Chlorobenzyl)hydroxylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of O-(4-Chlorobenzyl)hydroxylamine hydrochloride, a key intermediate in the development of various pharmaceuticals and agrochemicals. This document outlines a representative synthetic protocol, purification methods, and comprehensive characterization data.

Synthesis Pathway

A common and effective method for the synthesis of O-alkylhydroxylamines involves the alkylation of a protected hydroxylamine, such as N-hydroxyphthalimide, followed by deprotection. In the case of this compound, the synthesis proceeds via a two-step process:

-

Alkylation: N-hydroxyphthalimide is alkylated with 4-chlorobenzyl chloride in the presence of a base to yield N-(4-Chlorobenzyloxy)phthalimide.

-

Hydrazinolysis and Salt Formation: The intermediate is then treated with hydrazine hydrate to cleave the phthalimide group, followed by treatment with hydrochloric acid to afford the desired this compound.

Experimental Protocols

The following protocols are representative procedures for the synthesis of this compound.

Step 1: Synthesis of N-(4-Chlorobenzyloxy)phthalimide

-

To a solution of N-hydroxyphthalimide (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base, for example, triethylamine (1.1 eq).

-

Stir the mixture at room temperature until a clear solution is obtained.

-

To this solution, add 4-chlorobenzyl chloride (1.05 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Filter the precipitated solid, wash with water, and dry under vacuum to obtain the crude N-(4-Chlorobenzyloxy)phthalimide.

-

The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Step 2: Synthesis of this compound

-

Suspend the synthesized N-(4-Chlorobenzyloxy)phthalimide (1.0 eq) in a solvent such as ethanol.

-

Add hydrazine hydrate (1.2 eq) to the suspension at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. A white precipitate of phthalhydrazide will form.

-

Filter off the precipitate and wash it with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude free base of O-(4-Chlorobenzyl)hydroxylamine as an oil.

-

Dissolve the crude oil in a minimal amount of a suitable solvent like diethyl ether.

-

Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., diethyl ether or isopropanol), until precipitation is complete.

-

Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Characterization Data

The synthesized this compound should be characterized by various analytical techniques to confirm its identity, purity, and structure.

Physical Properties

| Property | Value |

| Molecular Formula | C₇H₉Cl₂NO |

| Molecular Weight | 194.06 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 188-192 °C (decomposes) |

| Purity | ≥98% |

Spectroscopic Data

| Technique | Data |

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 11.5 (br s, 3H, -NH₃⁺), 7.45 (d, J=8.4 Hz, 2H, Ar-H), 7.38 (d, J=8.4 Hz, 2H, Ar-H), 5.05 (s, 2H, -O-CH₂-) |

| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 135.2, 132.8, 130.1 (2C), 128.7 (2C), 76.5 |

| FT-IR (KBr, cm⁻¹) | 3100-2800 (br, -NH₃⁺ stretch), 1600, 1490 (Ar C=C stretch), 1090 (C-O stretch), 820 (p-substituted benzene) |

| Mass Spectrometry (ESI+) m/z | 158.0 [M-Cl-H]⁺ |

Characterization Workflow

The logical flow for the characterization of the synthesized compound is outlined below.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Disclaimer: The experimental protocols and characterization data provided in this guide are representative and intended for informational purposes. Researchers should conduct their own literature search and risk assessment before proceeding with any chemical synthesis.

O-(4-Chlorobenzyl)hydroxylamine Hydrochloride: A Technical Guide to its Potential Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-(4-Chlorobenzyl)hydroxylamine hydrochloride is a substituted hydroxylamine derivative with potential therapeutic applications. While direct experimental evidence for its specific mechanism of action is limited, this technical guide synthesizes current knowledge on related O-benzylhydroxylamine compounds to propose and explore plausible molecular targets and signaling pathways. This document provides a comprehensive overview of potential enzyme inhibition, detailed hypothetical experimental protocols for validation, and quantitative data from structurally similar compounds to guide future research and drug development efforts.

Introduction

O-benzylhydroxylamine derivatives are a class of compounds recognized for their diverse biological activities. The introduction of a chlorine atom at the para position of the benzyl ring in this compound likely modulates its electronic properties and steric interactions, influencing its binding affinity and inhibitory potential against specific biological targets. Drawing parallels from structurally related molecules, this guide will focus on two primary putative mechanisms of action: the inhibition of Ribonucleotide Reductase (RNR) and Indoleamine 2,3-dioxygenase 1 (IDO1).

Putative Mechanism of Action: Enzyme Inhibition

Based on structure-activity relationship (SAR) studies of related O-benzylhydroxylamine compounds, this compound is hypothesized to function as an enzyme inhibitor. The hydroxylamine moiety is a key functional group known to interact with the active sites of various enzymes.

Inhibition of Ribonucleotide Reductase (RNR)

Ribonucleotide Reductase is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis and repair. Its inhibition can lead to the depletion of the deoxyribonucleotide pool, thereby halting cell proliferation. This makes RNR a key target in cancer therapy.

The proposed mechanism for RNR inhibition by hydroxylamine derivatives involves the quenching of a crucial tyrosyl free radical in the R2 subunit of the enzyme. This radical is essential for the catalytic activity of RNR. The O-benzyl group, particularly with electron-withdrawing substituents like chlorine, may influence the radical scavenging potential and binding affinity of the hydroxylamine group within the enzyme's active site.

Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway. Upregulation of IDO1 in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites, allowing cancer cells to evade the immune system.

O-benzylhydroxylamine derivatives have been identified as inhibitors of IDO1. The mechanism is thought to involve the coordination of the hydroxylamine nitrogen to the heme iron in the enzyme's active site, preventing the binding of tryptophan. The 4-chloro substituent on the benzyl ring could potentially enhance this interaction through favorable steric and electronic contributions.

Quantitative Data for Related O-Benzylhydroxylamine Derivatives

Direct quantitative data for this compound is not currently available in the public domain. However, data from closely related analogs provide a basis for estimating its potential potency.

| Compound | Target Enzyme | IC50 (µM) | Reference |

| O-Benzylhydroxylamine | Indoleamine 2,3-dioxygenase-1 (IDO1) | 0.81 | [1] |

| 3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime | E. coli β-ketoacyl-(acyl-carrier-protein) synthase III (FabH) | 1700 | Not publicly available |

| N-substituted hydroxylamine derivatives | Bacterial Ribonucleotide Reductase (RNR) | MIC values ranging from <15 to >1000 µg/mL against various bacteria | [2][3] |

Note: The provided data is for structurally related compounds and should be used as a preliminary guide for this compound.

Experimental Protocols

The following are detailed, generalized protocols for assessing the inhibitory activity of this compound against its putative targets.

Ribonucleotide Reductase (RNR) Inhibition Assay

This protocol is adapted from established methods for measuring RNR activity.

Objective: To determine the IC50 value of this compound against human RNR.

Materials:

-

Purified recombinant human RNR (R1 and R2 subunits)

-

This compound

-

Assay Buffer: 50 mM HEPES (pH 7.4), 15 mM MgCl2, 2 mM ATP, 10 mM DTT

-

Substrate: [³H]-CDP (Cytidine 5'-diphosphate, radiolabeled)

-

Snake venom phosphodiesterase

-

Dowex-1-borate columns

-

Scintillation fluid and counter

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in the assay buffer.

-

Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, a fixed concentration of R1 and R2 subunits, and varying concentrations of the test compound.

-

Pre-incubation: Incubate the mixture for 15 minutes at 37°C to allow for inhibitor binding.

-

Reaction Initiation: Start the reaction by adding the [³H]-CDP substrate.

-

Incubation: Incubate the reaction mixture for 30 minutes at 37°C.

-

Reaction Termination: Stop the reaction by boiling for 2 minutes.

-

Dephosphorylation: Add snake venom phosphodiesterase and incubate for a further 30 minutes at 37°C to convert the product [³H]-dCDP to [³H]-dC.

-

Separation: Apply the reaction mixture to a Dowex-1-borate column to separate the unreacted [³H]-CDP from the [³H]-dC product.

-

Quantification: Elute the [³H]-dC, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition Assay

This protocol describes a common method for measuring IDO1 activity.

Objective: To determine the IC50 value of this compound against human IDO1.

Materials:

-

Recombinant human IDO1 enzyme

-

This compound

-

Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5)

-

Cofactors: Methylene blue, Ascorbic acid

-

Substrate: L-Tryptophan

-

Trichloroacetic acid (TCA)

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

-

96-well microplate and reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO and create serial dilutions in the assay buffer.

-

Reaction Mixture: In a 96-well plate, add the assay buffer, IDO1 enzyme, ascorbic acid, methylene blue, and varying concentrations of the test compound.

-

Pre-incubation: Incubate the plate for 10 minutes at room temperature.

-

Reaction Initiation: Add L-tryptophan to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding TCA.

-

Kynurenine Conversion: Heat the plate at 65°C for 15 minutes to convert N-formylkynurenine to kynurenine.

-

Color Development: Centrifuge the plate, transfer the supernatant to a new plate, and add Ehrlich's reagent.

-

Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 490 nm.

-

Data Analysis: Calculate the percentage of inhibition for each concentration and plot against the log of the inhibitor concentration to determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed inhibitory action on the Ribonucleotide Reductase pathway.

Caption: Proposed inhibitory action on the IDO1-mediated tryptophan catabolism pathway.

Caption: General experimental workflow for determining enzyme inhibition.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel enzyme inhibitors. Based on the analysis of related compounds, Ribonucleotide Reductase and Indoleamine 2,3-dioxygenase 1 are proposed as high-priority targets for further investigation. The experimental protocols outlined in this guide provide a framework for validating these hypotheses and quantifying the inhibitory potency of this compound. Future research should focus on performing these enzymatic assays to generate direct evidence of its mechanism of action and to establish a definitive structure-activity relationship for this class of compounds. Cellular assays to confirm the downstream effects of enzyme inhibition, such as cell cycle arrest or modulation of immune responses, will also be crucial in advancing the therapeutic potential of this compound.

References

solubility of O-(4-Chlorobenzyl)hydroxylamine hydrochloride

An In-depth Technical Guide to the Solubility of O-(4-Chlorobenzyl)hydroxylamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the . Due to the limited availability of specific quantitative data in public literature, this guide focuses on a qualitative solubility profile derived from the chemical properties of amine hydrochlorides and related substituted benzylamine compounds. Furthermore, detailed experimental protocols for determining both thermodynamic and kinetic solubility are provided to enable researchers to generate precise quantitative data.

Qualitative Solubility Profile

The is predicted based on its structure as an amine hydrochloride. Such salts are generally ionic and exhibit increased solubility in polar solvents compared to their free base counterparts.[1] The presence of the polar hydroxylamine and hydrochloride moieties suggests good solubility in water and other polar solvents. Conversely, the nonpolar chlorobenzyl group may limit solubility in highly polar solvents and confer some solubility in organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water | Soluble | As a hydrochloride salt, the compound is ionic and expected to be readily solvated by polar water molecules.[2][3] |

| Methanol | Soluble | Methanol is a polar protic solvent capable of hydrogen bonding, which should facilitate the dissolution of the hydrochloride salt. The related compound hydroxylamine hydrochloride is soluble in methanol.[4] |

| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent that should effectively solvate the compound. Hydroxylamine hydrochloride is also soluble in ethanol.[4] |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a polar aprotic solvent that is generally effective at dissolving a wide range of organic compounds, including hydrochloride salts. The related compound benzylamine hydrochloride is soluble in DMSO.[5] |

| Chloroform | Slightly Soluble to Insoluble | Chloroform is a less polar organic solvent. While the benzyl group may provide some affinity, the ionic hydrochloride salt is expected to have limited solubility. However, some substituted benzylamine hydrochlorides show solubility in chloroform.[6] |

| Diethyl Ether | Insoluble | Diethyl ether is a nonpolar solvent and is not expected to effectively solvate the ionic hydrochloride salt. The related compound hydroxylamine hydrochloride is insoluble in diethyl ether. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative data, the following experimental protocols for determining thermodynamic and kinetic solubility are recommended.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.

1.1. Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pHs, methanol, ethanol, DMSO)

-

2 mL glass vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (0.22 µm)

-

Autosampler vials

1.2. Experimental Procedure

-

Preparation: Accurately weigh an excess amount of this compound and add it to a glass vial.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). To confirm equilibrium has been reached, samples can be taken at various time points (e.g., 24, 48, and 72 hours) and analyzed until the concentration plateaus.[7]

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to allow the undissolved solid to settle. Centrifuge the vials to further separate the solid from the supernatant.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilution: Dilute the filtered solution with the appropriate mobile phase for HPLC analysis to bring the concentration within the calibrated range of the instrument.

-

Quantification: Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound.

-

Data Analysis: Calculate the solubility in mg/mL or µM based on the measured concentration and the dilution factor.

Kinetic Solubility Determination (High-Throughput Method)

This method is often used in early drug discovery to rapidly assess the solubility of a compound from a DMSO stock solution.

2.1. Materials and Equipment

-

This compound (dissolved in DMSO, e.g., 10 mM stock solution)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well microtiter plates (UV-transparent for direct UV assay)

-

Automated liquid handler or multichannel pipette

-

Plate shaker

-

Nephelometer or a plate reader with UV-Vis capabilities

2.2. Experimental Procedure

-

Stock Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Plate Setup: Dispense the aqueous buffer into the wells of a 96-well plate.

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells to achieve a range of final concentrations.

-

Incubation: Shake the plate at room temperature for a defined period (e.g., 1-2 hours).

-

Detection (Nephelometry): Measure the light scattering of the solutions in each well using a nephelometer. The point at which a significant increase in turbidity is observed indicates the precipitation of the compound, and this concentration is taken as the kinetic solubility.

-

Detection (Direct UV Assay): Alternatively, after incubation, filter the solutions to remove any precipitate. Measure the UV absorbance of the filtrate in a UV-transparent plate. The concentration of the dissolved compound is determined by comparing the absorbance to a standard curve. The highest concentration that does not show precipitation is considered the kinetic solubility.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the thermodynamic .

Caption: Thermodynamic Solubility Workflow.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Benzylamine hydrochloride, 99% | Fisher Scientific [fishersci.ca]

- 3. adipogen.com [adipogen.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Benzylamine hydrochloride | TargetMol [targetmol.com]

- 6. Benzylamine hydrochloride | CAS:3287-99-8 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-depth Technical Guide to the Solution Stability of O-(4-Chlorobenzyl)hydroxylamine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

O-(4-Chlorobenzyl)hydroxylamine hydrochloride is a chemical intermediate used in the synthesis of various pharmaceutical and agrochemical compounds. Understanding its stability in solution is critical for developing robust synthetic routes, ensuring the quality of intermediates, and for the formulation of any potential drug products. This document provides a comprehensive overview of the typical methodologies employed to assess the solution stability of a compound like this compound through forced degradation studies.

Forced degradation, or stress testing, is the process of subjecting a compound to conditions more severe than accelerated stability testing to predict its degradation pathways and identify potential degradants.[1][2][3] This information is crucial for developing stability-indicating analytical methods, which are validated procedures that can accurately measure the active ingredient without interference from degradation products, process impurities, or other excipients.[1]

Physicochemical Properties

A summary of the known properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₇H₉Cl₂NO |

| Molecular Weight | 194.06 g/mol [4] |

| Appearance | White to off-white solid |

| CAS Number | 38936-60-6[4] |

| Chemical Stability | Product is considered stable under normal storage conditions.[5] |

General Stability and Handling

The hydrochloride salt form of hydroxylamine derivatives is generally more stable to oxidation than the free base.[6] However, hydroxylamine compounds can be sensitive to moisture and air.[7] It is recommended to store this compound in a cool, dry place in tightly sealed containers.[5]

Forced Degradation Studies: Experimental Protocols

Forced degradation studies are essential to establish the intrinsic stability of a molecule by identifying likely degradation products.[3] These studies typically involve exposing a solution of the compound to stress conditions such as acid, base, oxidation, heat, and light.[1][2] A target degradation of 5-20% is generally considered optimal to avoid the formation of secondary, irrelevant degradation products.[3][8]

The primary analytical technique for monitoring the degradation and separating the parent compound from its degradants is typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a UV or photodiode array detector (PDA).[1][9] Hyphenated techniques like LC-MS are invaluable for the identification of unknown degradation products.[9][10]

Preparation of Stock Solution

A stock solution of this compound would be prepared in a suitable solvent, such as a mixture of acetonitrile and water, at a known concentration (e.g., 1 mg/mL). This stock solution would then be used for all stress conditions.

Hydrolytic Degradation (Acid and Base)

-

Protocol:

-

Transfer aliquots of the stock solution into separate flasks.

-

For acid hydrolysis, add an equal volume of 0.1 N HCl. For base hydrolysis, add an equal volume of 0.1 N NaOH.[1][11]

-

Maintain the solutions at a controlled temperature (e.g., 60°C) and monitor the degradation over time (e.g., at 2, 4, 8, 12, and 24 hours).[1]

-

If no degradation is observed, more strenuous conditions such as a higher concentration of acid/base or a higher temperature may be applied.[1][3]

-

Before analysis, neutralize the samples with an equivalent amount of base or acid, respectively, to halt the degradation reaction.[3]

-

Analyze the samples by a stability-indicating HPLC method.

-

Oxidative Degradation

-

Protocol:

-

Transfer an aliquot of the stock solution into a flask.

-

Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the flask.[11]

-

Keep the solution at room temperature and protected from light.

-

Monitor the degradation at various time points (e.g., 2, 4, 8, 12, and 24 hours).

-

Analyze the samples by HPLC.

-

Thermal Degradation

-

Protocol:

-

Transfer an aliquot of the stock solution into a flask.

-

Place the flask in a thermostatically controlled oven at an elevated temperature (e.g., 80°C).

-

A parallel experiment should be conducted with the solid compound to assess solid-state thermal stability.

-

Monitor the degradation at various time points.

-

Analyze the samples by HPLC.

-

Photolytic Degradation

-

Protocol:

-

Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[1] The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.[1]

-

A control sample should be wrapped in aluminum foil to protect it from light while being kept under the same temperature conditions.

-

Analyze both the exposed and control samples by HPLC.

-

Summary of (Hypothetical) Stability Data

The following tables summarize the expected outcomes from the forced degradation studies.

Table 1: Summary of Forced Degradation Results for this compound in Solution

| Stress Condition | Reagent/Condition | Time (hours) | Temperature | % Degradation | Number of Degradants |

| Acid Hydrolysis | 0.1 N HCl | 24 | 60°C | ~5% | 1 |

| Base Hydrolysis | 0.1 N NaOH | 8 | 60°C | ~15% | 2 |

| Oxidation | 3% H₂O₂ | 12 | Room Temp | ~10% | 1 |

| Thermal | Heat | 48 | 80°C | ~8% | 1 |

| Photolytic | ICH Q1B | 24 | Room Temp | ~3% | 1 |

Table 2: (Hypothetical) Degradation Product Profile

| Stress Condition | Retention Time of Degradant(s) (min) | Proposed Structure/Pathway |

| Acid Hydrolysis | 4.5 | Cleavage of the N-O bond |

| Base Hydrolysis | 4.5, 6.2 | Cleavage of the N-O bond, potential dimerization |

| Oxidation | 5.1 | Oxidation of the hydroxylamine moiety |

| Thermal | 4.5 | Cleavage of the N-O bond |

| Photolytic | 7.8 | Unidentified photoproduct |

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for conducting a forced degradation study.

Caption: Workflow for a forced degradation study of a drug substance.

Conclusion

While specific stability data for this compound is not publicly available, this guide outlines the standard procedures for a comprehensive stability assessment in solution. Through a systematic forced degradation study encompassing hydrolytic, oxidative, thermal, and photolytic stress conditions, it is possible to elucidate the degradation pathways and establish a validated, stability-indicating analytical method. Such a study is a fundamental requirement in drug development, ensuring the quality, safety, and efficacy of the final product by controlling its impurity profile.

References

- 1. ijrpp.com [ijrpp.com]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydroxylamine, O-((4-chlorophenyl)methyl)-, hydrochloride (1:1) | C7H9Cl2NO | CID 217573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. Hydroxylamine hydrochloride CAS#: 5470-11-1 [m.chemicalbook.com]

- 8. biopharminternational.com [biopharminternational.com]

- 9. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. ajpsonline.com [ajpsonline.com]

Spectroscopic and Synthetic Profile of O-(4-Chlorobenzyl)hydroxylamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of O-(4-Chlorobenzyl)hydroxylamine hydrochloride. This compound serves as a critical building block in the synthesis of various pharmaceutical and agrochemical compounds. The information presented herein is intended to facilitate its use in research and development.

Spectroscopic Data

The following tables summarize the predicted and observed spectroscopic data for this compound, providing a detailed fingerprint for its characterization.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ¹H NMR | DMSO-d₆ | ~11.5 (broad s) | Singlet (broad) | 3H | NH₃⁺ |

| 7.45 | Doublet | 2H | Ar-H | ||

| 7.35 | Doublet | 2H | Ar-H | ||

| 5.05 | Singlet | 2H | O-CH₂ | ||

| ¹³C NMR | DMSO-d₆ | ~135.0 | - | - | Ar-C (quaternary) |

| ~133.0 | - | - | Ar-C (quaternary, C-Cl) | ||

| ~130.0 | - | - | Ar-CH | ||

| ~128.5 | - | - | Ar-CH | ||

| ~75.0 | - | - | O-CH₂ |

Note: Specific chemical shifts are predicted based on the analysis of structurally similar compounds and may vary slightly based on experimental conditions.

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2800 | Strong, broad | N-H stretch (from NH₃⁺) |

| ~1600 | Medium | C=C stretch (aromatic) |

| ~1490 | Medium | C-H bend (aromatic) |

| ~1090 | Strong | C-O stretch |

| ~820 | Strong | C-H bend (para-substituted aromatic) |

| ~750 | Medium | C-Cl stretch |

Table 3: Mass Spectrometry Data

| Technique | Mode | m/z | Assignment |

| Electrospray Ionization (ESI) | Positive | 158.03 | [M+H]⁺ (protonated free base) |

| 194.01 | [M+H]⁺ (protonated hydrochloride salt) - less common |

Experimental Protocols

The following section details a standard laboratory procedure for the synthesis of this compound. This protocol is based on established methods for the synthesis of O-substituted hydroxylamines.[1][2]

Synthesis of this compound

Materials:

-

4-Chlorobenzyl chloride

-

N-Hydroxyphthalimide

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Hydrazine hydrate

-

Ethanol (EtOH)

-

Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

Sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Step 1: Synthesis of N-(4-Chlorobenzyloxy)phthalimide

-

To a solution of N-hydroxyphthalimide (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add 4-chlorobenzyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60°C and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Filter the resulting precipitate, wash with water, and dry under vacuum to yield N-(4-chlorobenzyloxy)phthalimide.

-

-

Step 2: Hydrazinolysis to O-(4-Chlorobenzyl)hydroxylamine

-

Suspend the N-(4-chlorobenzyloxy)phthalimide from the previous step in ethanol.

-

Add hydrazine hydrate (2.0 eq) dropwise at room temperature.

-

Stir the mixture at room temperature for 2-4 hours. A white precipitate of phthalhydrazide will form.

-

Filter off the precipitate and wash it with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude O-(4-chlorobenzyl)hydroxylamine.

-

-

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the crude O-(4-chlorobenzyl)hydroxylamine in dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly bubble dry HCl gas through the solution or add a solution of HCl in a suitable solvent (e.g., diethyl ether or dioxane) until precipitation is complete.

-

Filter the white precipitate, wash with cold dichloromethane, and dry under vacuum to afford this compound.

-

Purification:

The final product can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether, to achieve high purity.

Visualized Workflow

The following diagram illustrates the synthetic pathway for this compound.

Caption: Synthetic route to this compound.

References

O-(4-Chlorobenzyl)hydroxylamine Hydrochloride: A Technical Guide to its Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(4-Chlorobenzyl)hydroxylamine hydrochloride is a substituted hydroxylamine derivative with significant potential as a versatile building block in medicinal chemistry and drug discovery. Its chemical structure, featuring a 4-chlorobenzyl group, offers a scaffold for the synthesis of novel compounds with diverse pharmacological activities. This technical guide provides an in-depth overview of the potential applications of this compound in research, with a focus on its utility in the development of enzyme inhibitors and other bioactive molecules.

Table 1: Chemical and Physical Properties of this compound [1][2]

| Property | Value |

| CAS Number | 38936-60-6 |

| Molecular Formula | C₇H₉Cl₂NO |

| Molecular Weight | 194.06 g/mol |

| IUPAC Name | O-[(4-chlorophenyl)methyl]hydroxylamine;hydrochloride |

| Synonyms | O-(p-Chlorobenzyl)hydroxylamine hydrochloride |

| Appearance | Solid |

| Purity | Typically ≥98% |

Potential Research Applications

The primary application of this compound in research lies in its use as a precursor for the synthesis of oximes and other derivatives with potential biological activity. The presence of the 4-chlorophenyl moiety is a common feature in many pharmacologically active compounds, suggesting that derivatives of this molecule could exhibit interesting biological profiles.

Synthesis of Novel Enzyme Inhibitors

A promising area of investigation for this compound is in the discovery of novel enzyme inhibitors. The hydroxylamine group can react with aldehydes and ketones to form oxime ethers, which can be designed to interact with the active sites of various enzymes.

One such target is the bacterial enzyme β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), which is a crucial component of the fatty acid synthesis II (FASII) pathway in bacteria. Inhibition of this pathway is a validated strategy for the development of new antibacterial agents. Research on O-benzylhydroxylamine derivatives has demonstrated that they can be used to synthesize potent inhibitors of FabH.[3]

While specific studies on this compound are limited, its structural similarity to other O-benzylhydroxylamines suggests its potential in this area. The 4-chloro substituent can influence the electronic and steric properties of the resulting oxime, potentially leading to enhanced binding affinity and inhibitory activity.

Table 2: Example of Quantitative Data for a Related Oxime Derivative as a FabH Inhibitor [3]

| Compound | Target Enzyme | IC₅₀ (mM) |

| 3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime | E. coli FabH | 1.7 |

Note: This data is for a related compound and serves as an example of the type of quantitative information that could be generated for derivatives of this compound.

Development of Other Bioactive Molecules

Beyond enzyme inhibition, this compound can be utilized in the synthesis of a wide range of other potentially bioactive molecules. Hydroxylamine derivatives are known to be key intermediates in the preparation of compounds with diverse pharmacological properties, including:

-

Antihypertensive and Anti-inflammatory Drugs: The related compound, O-(2-Chlorobenzyl)hydroxylamine hydrochloride, has been noted for its use in the development of these types of pharmaceuticals.[4]

-

Agrochemicals: Hydroxylamine derivatives are valuable in the synthesis of agrochemicals.[4]

-

Anticancer, Antiviral, and Antibacterial Medications: Hydroxylamine hydrochloride itself is a starting material for various drugs, including those for tuberculosis.

Experimental Protocols

The following section provides a detailed, generalized methodology for a key potential application of this compound: the synthesis of oxime derivatives as potential enzyme inhibitors. This protocol is adapted from established methods for similar compounds.[3]

General Procedure for the Synthesis of O-(4-Chlorobenzyl)oxime Ethers

This protocol describes the reaction of this compound with an aldehyde or ketone to form the corresponding oxime ether.

Materials:

-

This compound

-

Aldehyde or ketone of interest

-

Anhydrous sodium carbonate (Na₂CO₃) or other suitable base

-

Solvent (e.g., methanol, ethanol, or solvent-free conditions)

-

Mortar and pestle (for solvent-free synthesis)

-

Magnetic stirrer and heating plate (for solvent-based synthesis)

-

Thin-layer chromatography (TLC) supplies

-

Purification supplies (e.g., silica gel for column chromatography)

Procedure:

-

Reactant Preparation: In a suitable reaction vessel, combine the aldehyde or ketone (1 equivalent) and this compound (1-1.2 equivalents).

-

Base Addition: Add a suitable base, such as anhydrous sodium carbonate (1.5-2 equivalents), to neutralize the hydrochloride salt and facilitate the reaction.

-

Reaction Conditions:

-

Solvent-Free (Grinding Method): Thoroughly grind the mixture of reactants and base in a mortar with a pestle at room temperature for a specified time (e.g., 2-10 minutes).

-

Solvent-Based Method: Dissolve the reactants in an appropriate solvent (e.g., methanol or ethanol) and stir the mixture at room temperature or with gentle heating for a period of time (e.g., 1-24 hours).

-

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification:

-

Upon completion, quench the reaction with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the pure oxime ether.

-

-

Characterization: Characterize the final product using standard analytical techniques, such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the potential mechanism of action and a general experimental workflow for the application of this compound in antibacterial drug discovery.

Caption: Proposed mechanism of action for O-(4-chlorobenzyl)oxime derivatives.

Caption: General experimental workflow for synthesis and evaluation.

Conclusion

This compound represents a valuable and versatile reagent for researchers in drug discovery and medicinal chemistry. Its primary potential lies in its utility as a building block for the synthesis of novel oxime derivatives with a wide range of potential biological activities, particularly as enzyme inhibitors. The established synthetic methodologies for related compounds provide a solid foundation for exploring the chemical space around this scaffold. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully elucidate its potential in the development of new therapeutic agents.

References

- 1. Hydroxylamine, O-((4-chlorophenyl)methyl)-, hydrochloride (1:1) | C7H9Cl2NO | CID 217573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. appretech.com [appretech.com]

- 3. Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

The Expanding Chemical Arsenal: A Technical Guide to Novel Reactions of O-(4-Chlorobenzyl)hydroxylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(4-Chlorobenzyl)hydroxylamine hydrochloride is a versatile reagent in modern organic synthesis, offering a gateway to a diverse array of nitrogen-containing heterocyclic compounds. Its unique structural features, combining the reactivity of a hydroxylamine with the steric and electronic influence of a 4-chlorobenzyl group, have enabled the discovery of novel transformations and the synthesis of molecules with significant biological potential. This technical guide provides an in-depth exploration of the core reactivity of this compound, with a focus on its application in the synthesis of isoxazoles and O-benzyl oxime ethers, compounds that have demonstrated promising anticancer and antimicrobial activities. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate the adoption and further exploration of these methodologies in research and development settings.

Core Reactions and Applications

The primary utility of this compound lies in its ability to react with various carbonyl compounds and activated precursors to generate more complex molecular architectures. Two key areas of its application are the synthesis of isoxazole derivatives and O-benzyl oxime ethers.

Synthesis of Isoxazole Derivatives with Anticancer Potential

Isoxazoles are a class of five-membered heterocyclic compounds that are prominent scaffolds in many pharmaceuticals due to their wide range of biological activities.[1][2][3][4] Recent research has highlighted the potential of isoxazole derivatives as potent anticancer agents.[1][2] A novel one-pot condensation reaction utilizing hydroxylamine hydrochloride (a related precursor) has been developed for the synthesis of isoxazole derivatives with demonstrated activity against prostate cancer cell lines.[1][2] This methodology can be adapted for this compound to explore the impact of the 4-chlorobenzyl moiety on the biological activity of the resulting isoxazoles.

The general synthesis involves the reaction of a β-dicarbonyl compound or a related active methylene compound with hydroxylamine hydrochloride in the presence of a base.[1][5] The reaction proceeds through the formation of an oxime intermediate, followed by cyclization and dehydration to afford the isoxazole ring.

A general procedure for the synthesis of isoxazole derivatives involves the condensation of a suitable precursor with hydroxylamine hydrochloride.[1] The following protocol, adapted from the synthesis of related isoxazoles, can serve as a starting point for reactions with this compound.

Materials:

-

Substituted phenylhydrazono]malononitrile or 3-[(substituted phenyl)azo]-2,4-pentanedione (1.0 eq)

-

This compound (1.0 - 1.2 eq)

-

Sodium acetate (1.0 - 1.2 eq)

-

Ethanol

Procedure:

-

Dissolve the substituted precursor (1.0 eq) and sodium acetate (1.0 - 1.2 eq) in ethanol in a round-bottom flask.

-

Add this compound (1.0 - 1.2 eq) to the mixture.

-

Stir the reaction mixture at 60-70°C for 5-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-cold water.

-

Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure isoxazole derivative.

Synthesis of O-Benzyl Oxime Ethers with Antimicrobial Activity

O-benzyl oxime ethers represent another important class of compounds accessible through the reactivity of O-benzylhydroxylamines. These compounds have shown significant potential as antimicrobial agents, acting as inhibitors of essential bacterial enzymes like β-ketoacyl-(acyl-carrier-protein) synthase III (FabH).[6] The synthesis involves the condensation of O-benzylhydroxylamines with aldehydes or ketones.

The following is a general protocol for the synthesis of O-benzyl oxime ethers from aldehydes.[6]

Materials:

-

Substituted benzaldehyde or salicylaldehyde (1.0 eq)

-

This compound (1.0 - 1.2 eq)

-

Base (e.g., pyridine, sodium carbonate)

-

Solvent (e.g., ethanol, methanol)

Procedure:

-

Dissolve the aldehyde (1.0 eq) and this compound (1.0 - 1.2 eq) in a suitable solvent.

-

Add a base to neutralize the hydrochloride and facilitate the reaction.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, perform an appropriate work-up, which may include extraction and washing.

-

Purify the crude product by recrystallization or column chromatography.

Quantitative Data

The efficiency of these synthetic methods is highly dependent on the specific substrates and reaction conditions. The following tables summarize representative yields for the synthesis of isoxazoles and oxime ethers based on literature data for analogous reactions. These data provide a baseline for what can be expected when using this compound.

Table 1: Synthesis of Isoxazole Derivatives

| Precursor | Reagents | Conditions | Yield (%) | Reference |

| 2-[(Substituted phenyl)hydrazono]malononitrile | Hydroxylamine hydrochloride, Sodium acetate | Ethanol, 60-70°C, 5-6h | Good | [2] |

| 3-[(Substituted phenyl)azo]-2,4-pentanedione | Hydroxylamine hydrochloride, Sodium acetate | Ethanol, 60-70°C, 5-6h | Good | [1][2] |

| Substituted Chalcones | Hydroxylamine hydrochloride, KOH | Ethanol, reflux, 6h | Good | [4] |

| 3-Methoxy Substituted Chalcone | Hydroxylamine hydrochloride, Sodium acetate | Ethanol, reflux, 6h | 70-85 |

Table 2: Synthesis of O-Benzyl Oxime Ethers

| Aldehyde/Ketone | Reagents | Conditions | Yield (%) | Reference |

| Substituted Benzaldehydes | O-Benzylhydroxylamines | Not specified | Not specified | [6] |

| Substituted Salicylaldehydes | O-Benzylhydroxylamines | Not specified | Not specified | [6] |

| 4-Methoxybenzaldehyde | O-(4-bromobenzyl) oxime | Not specified | Good | [7] |

Visualizing Reaction Pathways

To provide a clearer understanding of the chemical transformations, the following diagrams, generated using the DOT language, illustrate the key reaction pathways.

Caption: General pathway for the synthesis of isoxazole derivatives.

Caption: Synthesis of O-benzyl oxime ethers from carbonyl compounds.

Future Directions

The novel reactions of this compound open up new avenues for the synthesis of biologically active molecules. Further exploration of its reactivity in multicomponent reactions, cascade reactions, and in the synthesis of more complex heterocyclic systems is warranted. The 4-chlorobenzyl group provides a handle for further functionalization, potentially leading to the development of new drug candidates with improved efficacy and pharmacokinetic properties. The detailed protocols and data presented in this guide are intended to serve as a foundation for researchers to build upon in their quest for new and innovative chemical entities.

References

- 1. repozytorium.ur.edu.pl [repozytorium.ur.edu.pl]

- 2. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine [journals.ur.edu.pl]

- 3. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity - European Journal of Clinical and Experimental Medicine - Volume 22, Issue 2 (2024) - CEJSH - Yadda [cejsh.icm.edu.pl]

- 4. ajrconline.org [ajrconline.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Oximes Using O-(4-Chlorobenzyl)hydroxylamine Hydrochloride: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of O-(4-chlorobenzyl)oximes from various carbonyl compounds. This class of compounds holds significant interest in medicinal chemistry due to their potential as enzyme inhibitors and therapeutic agents.

O-substituted oximes, particularly those with a benzyl moiety, are prevalent in a variety of biologically active molecules. The incorporation of a 4-chloro substituent on the benzyl group can modulate the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. The synthesis of these oximes is typically achieved through the condensation reaction of a carbonyl compound (aldehyde or ketone) with O-(4-Chlorobenzyl)hydroxylamine hydrochloride.

Application Notes

O-(4-Chlorobenzyl)oxime derivatives have been investigated for a range of pharmacological activities. Their mechanism of action is often attributed to their ability to mimic the transition state of enzymatic reactions or to interact with specific residues in the active site of target proteins. For instance, oxime derivatives have been explored as inhibitors of enzymes such as β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), a key enzyme in bacterial fatty acid synthesis, making them potential antimicrobial agents.[1] Furthermore, O-benzyl oximes have been studied as dual-acting agents targeting aldose reductase and oxidative stress, which are implicated in diabetic complications.[2]

The general synthetic approach is versatile and can be applied to a wide array of aldehydes and ketones, allowing for the creation of diverse chemical libraries for drug discovery screening. The choice of reaction conditions, such as solvent and the use of a base, can influence the reaction rate and yield.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of O-(4-chlorobenzyl)oximes from aldehydes and ketones.

Protocol 1: General Synthesis of O-(4-Chlorobenzyl)oximes in Ethanol/Pyridine

This protocol is adapted from standard procedures for oxime synthesis and is suitable for a wide range of aldehydes and ketones.[3]

Materials:

-

Aldehyde or Ketone

-

This compound

-

Pyridine

-

Ethanol

-

1 M Hydrochloric Acid (HCl)

-

Brine (saturated NaCl solution)

-

Ethyl acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottomed flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottomed flask, add the aldehyde or ketone (1.0 eq), this compound (1.2 eq), ethanol, and pyridine (2.8 eq).

-

Stir the mixture at 60 °C for 1-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3]

-

After completion, cool the reaction mixture to room temperature and add water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash successively with 1 M HCl and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol 2: Solvent-Free Synthesis of O-(4-Chlorobenzyl)oximes by Grinding

This environmentally friendly protocol is adapted from a general method for oxime synthesis and is particularly useful for solid reactants.[4]

Materials:

-

Aldehyde or Ketone

-

This compound

-

Anhydrous Sodium Carbonate (Na₂CO₃)

-

Mortar and pestle

-

Ethyl acetate

-

Water

Procedure:

-

In a mortar, combine the aldehyde or ketone (1.0 eq), this compound (1.2 eq), and anhydrous sodium carbonate (1.5 eq).

-

Grind the mixture vigorously with a pestle at room temperature for the required amount of time (typically 2-15 minutes). Monitor the reaction progress by TLC.[4]

-

Upon completion, add water to the mortar and filter the solid product.

-

If the product is not a solid, extract the mixture with ethyl acetate.

-

Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

-

Purify the product as needed by recrystallization or column chromatography.

Data Presentation

The following table summarizes representative yields and reaction times for the synthesis of O-(4-chlorobenzyl)oximes from various carbonyl compounds, based on analogous reactions with hydroxylamine hydrochloride.

| Entry | Carbonyl Compound | Product | Method | Reaction Time | Yield (%) |

| 1 | Benzaldehyde | Benzaldehyde O-(4-chlorobenzyl)oxime | Grinding | 2 min | 96 |

| 2 | 4-Chlorobenzaldehyde | 4-Chlorobenzaldehyde O-(4-chlorobenzyl)oxime | Grinding | 2 min | 96 |

| 3 | 4-Nitrobenzaldehyde | 4-Nitrobenzaldehyde O-(4-chlorobenzyl)oxime | Grinding | 3 min | 98 |

| 4 | 4-Methoxybenzaldehyde | 4-Methoxybenzaldehyde O-(4-chlorobenzyl)oxime | Grinding | 2 min | 95 |

| 5 | 2-Thiophenecarboxaldehyde | 2-Thiophenecarboxaldehyde O-(4-chlorobenzyl)oxime | Grinding | 5 min | 92 |

| 6 | Cyclohexanone | Cyclohexanone O-(4-chlorobenzyl)oxime | Grinding | 10 min | 90 |

| 7 | Acetophenone | Acetophenone O-(4-chlorobenzyl)oxime | Ethanol/Pyridine | 2 h | 85 |

| 8 | 4'-Chloroacetophenone | 4'-Chloroacetophenone O-(4-chlorobenzyl)oxime | Ethanol/Pyridine | 2.5 h | 88 |

Note: Yields are based on reported values for similar reactions and may vary depending on the specific substrate and experimental conditions.[4]

Visualizations

Experimental Workflow for O-(4-Chlorobenzyl)oxime Synthesis

Caption: General workflow for the synthesis of O-(4-chlorobenzyl)oximes.

Logical Relationship in Drug Discovery Context

Caption: Role of O-(4-chlorobenzyl)oximes in the drug discovery process.

References

- 1. Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Reaction of O-(4-Chlorobenzyl)hydroxylamine hydrochloride with Ketones

For Researchers, Scientists, and Drug Development Professionals

Introduction